1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c19-15-2-1-3-16(20)17(15)23-18(25)22-12-13-6-10-24(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYCSLDXTCWJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-difluoroaniline with an isocyanate derivative to form the urea linkage. This is followed by the introduction of the pyridinyl-piperidinyl moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridinyl and piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Boron-Containing Analogs
- 1-(1-((λ¹-Methyl)(λ¹-oxidaneyl)boraneyl)piperidin-4-yl)-3-(2,6-difluorophenyl)urea (Compound 1): This analog replaces the pyridin-4-yl group with a boron-containing moiety. Its synthesis follows similar urea-coupling methodologies .
Acylated Piperidine Derivatives
- (S)-1-(2,6-Difluorophenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea: The piperidine nitrogen is acylated with a 2-methylbutanoyl group, altering lipophilicity and steric bulk. Melting point (175.3–176.5°C) and HRMS ([M+H]⁺: 255.0312) suggest distinct crystallinity and stability compared to the target compound .
Triazole-Linked Analogs
- Molecular weight (330.29 g/mol) is lower due to the absence of the piperidine ring .
Aromatic Substituent Variations
Chloropyridinyl and Methoxypyridinyl Derivatives
Trifluoromethoxy-Phenyl Derivatives
- 1-(2-Hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea :
The trifluoromethoxy group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzyme targets .
Heterocyclic Conjugates
- 1-(2-(2,6-Difluorophenyl)-4-oxothiazolidin-3-yl)-3-(4-((7-((1-(dimethylglycyl)piperidin-4-yl)oxy)-6-methoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea (10d): Integrates thiazolidinone and quinoline moieties, expanding π-π stacking and hydrogen-bonding capabilities. HRMS ([M+H]⁺: 711.2184) confirms a larger, more complex structure than the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Melting Point (°C) | HRMS [M+H]⁺ |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₈F₂N₄O | 356.36 | Pyridin-4-yl-piperidin-4-ylmethyl linker | Not reported | Not reported |
| (S)-1-(2,6-Difluorophenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea | C₁₇H₂₂F₂N₂O₂ | 336.37 | Acylated piperidine | 175.3–176.5 | 255.0312 (obs) |
| 1-(2,6-Difluorophenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea | C₁₅H₁₂F₂N₆O | 330.29 | Triazolylmethyl linker | Not reported | Not reported |
| 1-(2-Hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea | C₁₅H₁₂F₃N₂O₃ | 325.27 | Trifluoromethoxy substituent | Not reported | Not reported |
Biological Activity
The compound 1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound acts primarily as a targeted inhibitor in various biological pathways. Its design incorporates a urea moiety that enhances binding affinity to specific receptors or enzymes involved in cellular signaling.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown effectiveness in inhibiting specific protein kinases, which are crucial for cell signaling and proliferation.
- Modulation of G Protein-Coupled Receptors (GPCRs) : It may interact with GPCRs, influencing various physiological responses.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity , particularly against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit tumor growth effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | Inhibition of cell proliferation |
| KMS-12 BM (Multiple Myeloma) | 1.40 | Induction of apoptosis |
Case Studies
-
Study on Colon Cancer :
A study conducted on HCT116 cells indicated that the compound significantly reduced cell viability with an IC50 value of 0.64 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in colorectal cancer treatment . -
Multiple Myeloma Research :
In another investigation involving KMS-12 BM cells, the compound demonstrated moderate potency with an IC50 value of 1.40 µM. This study suggested that the compound could serve as a valuable lead for developing new treatments for multiple myeloma, given its ability to inhibit cell growth and induce programmed cell death .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical models. Key findings include:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : Primarily metabolized by liver enzymes, with metabolites showing reduced biological activity.
- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
